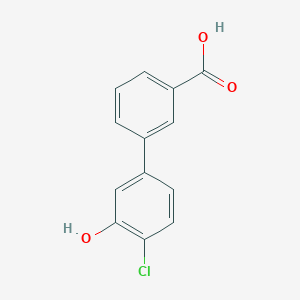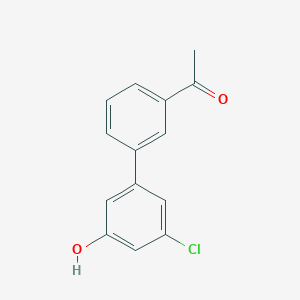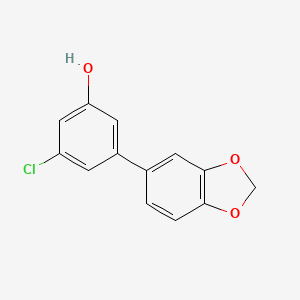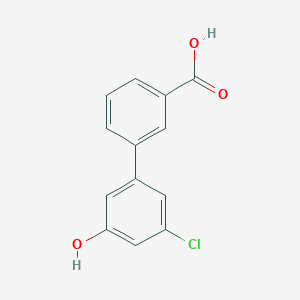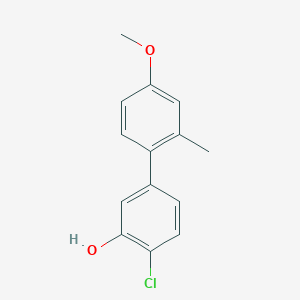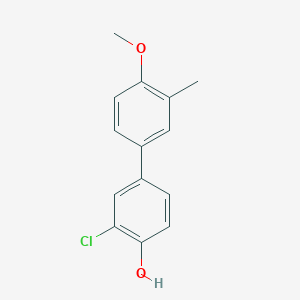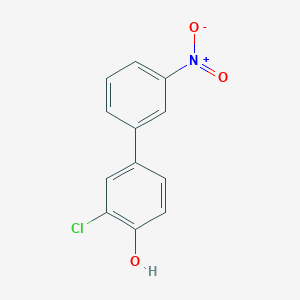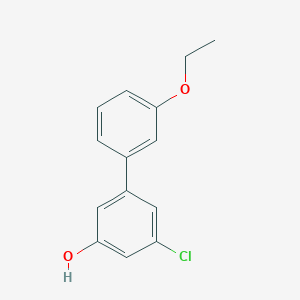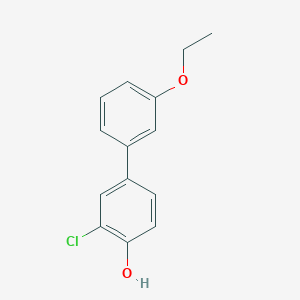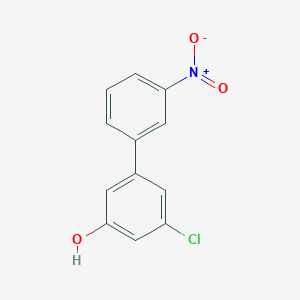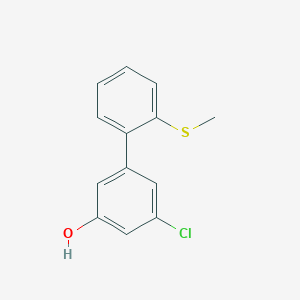
2-Chloro-4-(4-methoxy-2-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-methoxy-2-methylphenyl)phenol, 95% (2C4M2MP) is a chemical compound that has a wide range of applications in the scientific research field. It is a white, crystalline solid with a melting point of 121-123°C and a molecular weight of 248.6 g/mol. It is soluble in water, alcohol, and ether. 2C4M2MP is a versatile compound that has been used in various laboratory experiments to study its biochemical and physiological effects.
Scientific Research Applications
2-Chloro-4-(4-methoxy-2-methylphenyl)phenol, 95% has a wide range of scientific research applications. It has been used as a reagent for the synthesis of various compounds, such as 4-amino-2-chloro-4-methoxy-2-methylphenol and 4-chloro-2-methyl-4-methoxy-2-phenylphenol. It has also been used as a catalyst for the oxidation of alcohols and for the synthesis of aryl esters. In addition, 2-Chloro-4-(4-methoxy-2-methylphenyl)phenol, 95% has been used in the synthesis of aryl amines and as a catalyst for the esterification of carboxylic acids.
Mechanism of Action
2-Chloro-4-(4-methoxy-2-methylphenyl)phenol, 95% is an aromatic compound that can act as an electron-withdrawing group. This means that it can accept electrons from other molecules, resulting in the formation of a new chemical bond. This mechanism of action is important in many chemical reactions, such as the oxidation of alcohols and the esterification of carboxylic acids.
Biochemical and Physiological Effects
2-Chloro-4-(4-methoxy-2-methylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme xanthine oxidase, which is involved in the metabolism of purines and pyrimidines. In addition, 2-Chloro-4-(4-methoxy-2-methylphenyl)phenol, 95% has been found to have an anti-inflammatory effect on cells, as well as an antioxidant effect.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(4-methoxy-2-methylphenyl)phenol, 95% has several advantages for laboratory experiments. It is a versatile compound that can be used for a variety of reactions. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to using 2-Chloro-4-(4-methoxy-2-methylphenyl)phenol, 95% in laboratory experiments. It is a strong electron-withdrawing group and can cause side reactions in some reactions. In addition, it is not soluble in all solvents, which can limit its use in certain reactions.
Future Directions
There are many potential future directions for research on 2-Chloro-4-(4-methoxy-2-methylphenyl)phenol, 95%. One potential direction is to investigate its potential as an anti-cancer agent. In addition, further research could be done to explore its potential as an anti-inflammatory or antioxidant agent. Other potential future directions include investigating its potential as a catalyst for other reactions and exploring its potential as a reagent for the synthesis of other compounds.
Synthesis Methods
2-Chloro-4-(4-methoxy-2-methylphenyl)phenol, 95% can be synthesized by a two-step reaction. The first step involves the condensation of 4-methoxy-2-methylphenol with chloroacetyl chloride to form the intermediate 2-chloro-4-methoxy-2-methylphenyl chloroacetate. The second step involves the hydrolysis of the intermediate with sodium hydroxide to form 2-Chloro-4-(4-methoxy-2-methylphenyl)phenol, 95%.
properties
IUPAC Name |
2-chloro-4-(4-methoxy-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-7-11(17-2)4-5-12(9)10-3-6-14(16)13(15)8-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGIWCPJYAHMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685965 |
Source


|
| Record name | 3-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methoxy-2-methylphenyl)phenol | |
CAS RN |
1262002-91-4 |
Source


|
| Record name | 3-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

